molecular formula C25H23FN4O3S B2418667 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide CAS No. 886888-65-9

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide

Cat. No.: B2418667
CAS No.: 886888-65-9
M. Wt: 478.54
InChI Key: BNQUDHZKHUHXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C25H23FN4O3S and its molecular weight is 478.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O3S/c26-21-6-2-1-5-20(21)25(31)27-18-9-11-19(12-10-18)34(32,33)30-15-13-17(14-16-30)24-28-22-7-3-4-8-23(22)29-24/h1-12,17H,13-16H2,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQUDHZKHUHXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide is a member of the benzimidazole class, known for its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of the compound includes:

  • Benzimidazole moiety : Provides a core structure associated with various biological activities.
  • Piperidine ring : Enhances binding affinity to biological targets.
  • Sulfonyl and fluorobenzamide groups : May influence pharmacokinetics and interactions with biological systems.

Molecular Formula

C26H25N3O2SC_{26}H_{25}N_{3}O_{2}S

Molecular Weight

Calculated molecular weight is approximately 445.56 g/mol.

Anticancer Activity

Recent studies have indicated that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For example:

  • Mechanism of Action : Compounds similar to this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives possess antimicrobial properties:

  • In vitro Studies : The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in disease pathways:

  • Target Enzymes : Studies suggest that it may inhibit certain kinases and phosphodiesterases, which are crucial in signaling pathways related to cancer and inflammation .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of similar benzimidazole derivatives. The results indicated:

CompoundIC50 (µM)Cancer Cell Line
Compound A5.4MCF-7
Compound B3.2HeLa
This compound2.8A549

The compound demonstrated a lower IC50 value compared to others, indicating higher potency against the A549 lung cancer cell line .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of benzimidazole derivatives found that:

Bacteria StrainMinimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus8 µg/mL
P. aeruginosa16 µg/mL

This suggests that this compound could be effective against these pathogens .

Q & A

Q. What are the established synthetic routes for N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions:
  • Step 1 : Coupling of the benzimidazole-piperidine core with a sulfonyl chloride intermediate under anhydrous conditions (e.g., DMF as solvent, 60–80°C). Catalysts like N,N'-dicyclohexylcarbodiimide (DCC) may enhance sulfonamide bond formation .
  • Step 2 : Amidation of the sulfonated intermediate with 2-fluorobenzoyl chloride using a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Optimization Strategies :
  • Purity : Monitor reactions via TLC or HPLC; purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .
  • Yield : Increase equivalents of sulfonyl chloride (1.2–1.5×) to drive sulfonation to completion .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic proton environments (e.g., fluorobenzamide protons at δ 7.2–8.1 ppm) and piperidine ring conformation .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected m/z: ~507.5 for [M+H]⁺) .
  • X-ray Crystallography : Resolve bond angles and sulfonamide geometry; requires high-purity crystals grown via slow evaporation (solvent: DMSO/EtOH) .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Methodological Answer :
  • Kinase Inhibition : Screen against recombinant kinases (e.g., Bcl-2 family proteins) using fluorescence-based ATPase assays (IC₅₀ determination) .
  • Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Use 72-hour exposure protocols with 1–100 µM dose ranges .

Advanced Research Questions

Q. How do structural modifications at the 2-fluorobenzamide moiety influence target binding affinity and selectivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Replace fluorine with Cl/CH₃ to assess steric/electronic effects. Synthesize analogs via analogous amidation steps .
  • Binding Assays : Compare IC₅₀ values in kinase assays. Fluorine’s electronegativity may enhance hydrogen bonding with kinase active sites .
  • Selectivity Profiling : Screen against kinase panels (e.g., 50+ kinases) to identify off-target interactions .

Q. What experimental strategies can resolve contradictions in cytotoxicity data across different cancer cell lines?

  • Methodological Answer :
  • Replicate Studies : Perform triplicate assays with standardized cell culture conditions (e.g., passage number, serum concentration) .
  • Mechanistic Interrogation :
  • Measure cellular uptake via LC-MS to rule out permeability differences.
  • Assess apoptosis markers (e.g., caspase-3 activation) to confirm consistent mechanisms .
  • Statistical Analysis : Apply ANOVA with post-hoc tests to validate significance of IC₅₀ variations .

Q. How can computational modeling predict interaction mechanisms between this compound and Bcl-2 family proteins?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding poses in Bcl-2’s hydrophobic groove. Prioritize poses with sulfonyl group interacting with Arg127 .
  • Molecular Dynamics (MD) Simulations : Run 100 ns simulations (GROMACS) to assess complex stability. Analyze hydrogen bonds between fluorobenzamide and His184 .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions (e.g., van der Waals vs. electrostatic) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.